DTP3 is a synthetic D-tripeptide inhibitor specifically designed to disrupt the protein-protein interaction between GADD45β and MKK7. [, , ] These two proteins, when complexed, form a critical survival module downstream of the NF-κB pathway, which is frequently dysregulated in cancer cells. [, ]
GADD45β is a stress-response protein often found overexpressed in multiple myeloma (MM) cells, and its elevated levels are associated with poorer patient outcomes. [, ] MKK7, a mitogen-activated protein kinase kinase, plays a crucial role in activating the JNK signaling pathway, which can induce apoptosis. [, ]
DTP3 effectively disrupts the GADD45β/MKK7 interaction, leading to MKK7-dependent apoptosis selectively in MM cells. [, , ] This cancer-selective mechanism of action makes DTP3 a promising therapeutic candidate for MM treatment. [, ]
DTP3 functions by specifically inhibiting the interaction between the GADD45β and MKK7 proteins. [, , ] This interaction is essential for the survival of multiple myeloma (MM) cells, as it prevents MKK7 from activating the JNK pathway, which can trigger apoptosis. [, ]
Fluorescence quenching experiments and computational modeling suggest that DTP3 binds to the N-terminal region of MKK7. [] By occupying this binding site, DTP3 likely prevents GADD45β from associating with MKK7, thereby disrupting the protective complex. [] This disruption allows MKK7 to activate the JNK pathway, leading to caspase-3 cleavage and ultimately inducing apoptosis selectively in MM cells that express high levels of GADD45β. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: